molecular formula C14H14N2O B1347266 n',n'-Diphenylacetohydrazide CAS No. 6233-05-2

n',n'-Diphenylacetohydrazide

Cat. No.: B1347266
CAS No.: 6233-05-2
M. Wt: 226.27 g/mol
InChI Key: LHEUUDOEDQCJGI-UHFFFAOYSA-N
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Description

N’,N’-Diphenylacetohydrazide: is an organic compound with the molecular formula C14H14N2O It is a derivative of hydrazide, characterized by the presence of two phenyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Methyl Diphenylacetate: One common method for synthesizing N’,N’-Diphenylacetohydrazide involves the reaction of methyl diphenylacetate with hydrazine hydrate.

    From Diphenylacetic Acid: Another method involves the reaction of diphenylacetic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: While specific industrial production methods for N’,N’-Diphenylacetohydrazide are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’,N’-Diphenylacetohydrazide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, where it is reduced to the corresponding amine.

    Substitution: N’,N’-Diphenylacetohydrazide can participate in substitution reactions, where one of the phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N’,N’-Diphenylacetohydrazide is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are of interest in medicinal chemistry .

Biology: In biological research, N’,N’-Diphenylacetohydrazide can be used as a reagent for the detection of certain biomolecules. It can also be used in the synthesis of biologically active compounds .

Medicine: Its derivatives have been studied for their potential pharmacological activities .

Industry: In the industrial sector, N’,N’-Diphenylacetohydrazide can be used in the production of polymers and other materials. It can also be used as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of N’,N’-Diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

  • N’-Methyl-N’-Phenylacetohydrazide
  • N’-Ethyl-N’-Phenylacetohydrazide
  • N’-Benzyl-N’-Phenylacetohydrazide
  • 2-Chloro-N,N’-Diphenylacetohydrazide

Uniqueness: N’,N’-Diphenylacetohydrazide is unique due to the presence of two phenyl groups attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other hydrazides.

Properties

IUPAC Name

N',N'-diphenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-12(17)15-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUUDOEDQCJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977882
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6233-05-2
Record name NSC45052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diphenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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